Tert-butyl piperidin-4-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl piperidin-4-ylcarbamate derivatives involves multi-step chemical processes, including condensation reactions, acylation, sulfonation, and substitution reactions. For instance, one derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015).
Molecular Structure Analysis
Characterization of the molecular structure of tert-butyl piperidin-4-ylcarbamate derivatives is typically achieved using spectroscopic methods such as LCMS, NMR (1H, 13C), IR, and sometimes X-ray diffraction studies. For example, the crystal and molecular structure of a specific derivative was determined, highlighting the typical bond lengths and angles characteristic of piperazine-carboxylates (Mamat, C., Flemming, A., & Köckerling, M., 2012).
Scientific Research Applications
Synthesis of Secondary Amines : Tert-butyl 2-naphthalenesulfonylcarbamate facilitates the stepwise synthesis of secondary aliphatic amines, offering high yields. It's also applicable to orthogonally protected spermidine for further selective modification (Grehn & Ragnarsson, 2002).
Preparation of Biologically Active Alkaloids : The versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is demonstrated in preparing alkaloids like sedridine, allosedridine, and methylsedridine (Passarella et al., 2005).
Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, can be synthesized rapidly with high yields, potentially benefiting cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Piperidine Derivatives : A promising method for preparing diverse piperidine derivatives involves 3-allylating tert-butyl 4-oxopiperidine-1-carboxylate, offering potential for diverse piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate for Vandetanib : The key intermediate for Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized with a 20.2% yield from piperidin-4-yl (Wang, Wang, Tang, & Xu, 2015).
Asymmetric Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis method was developed for 1-tert-butyl-3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).
Future Directions
While specific future directions for Tert-butyl piperidin-4-ylcarbamate were not found in the search results, there is ongoing research into piperidine derivatives, which include Tert-butyl piperidin-4-ylcarbamate. These compounds are being studied for their synthesis and pharmacological applications . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .
properties
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZPVPIDOJLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352356 | |
Record name | tert-Butyl piperidin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl piperidin-4-ylcarbamate | |
CAS RN |
73874-95-0 | |
Record name | 4-(tert-Butoxycarbonylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl piperidin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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